REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:22][CH:23]([CH3:24])[NH2:25].[Cl-:26].[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6].[O:32]=[CH:33][N:34]([CH3:35])[CH3:36].[c:7]1(-[c:13]2[cH:14][c:15]([C:16](=[O:17])[OH:18])[cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1>>[c:7]1(-[c:13]2[cH:14][c:15]([C:16](=[O:18])[NH:25][CH:23]([CH3:22])[CH3:24])[cH:19][cH:20][cH:21]2)[cH:8][cH:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cccc(-c2ccccc2)c1
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Name
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Type
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product
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Smiles
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CC(C)NC(=O)c1cccc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |